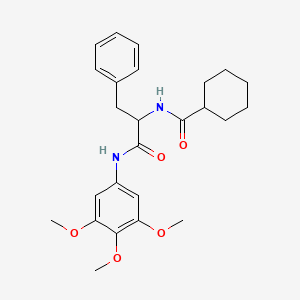
Nalpha-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)phenylalaninamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenylalanine backbone with a cyclohexylcarbonyl group and a 3,4,5-trimethoxyphenyl group attached, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)phenylalaninamide typically involves multiple steps, starting with the preparation of the phenylalanine derivative. The cyclohexylcarbonyl group is introduced through acylation reactions, while the 3,4,5-trimethoxyphenyl group is attached via nucleophilic substitution reactions. Common reagents used in these reactions include acyl chlorides, amines, and methoxy-substituted benzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Nalpha-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)phenylalaninamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenylalanine backbone.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Nalpha-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly in cancer research due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Nalpha-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific domains .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Shares the trimethoxyphenyl group and is known for its catalytic properties.
Chalcones bearing a 3,4,5-trimethoxyphenyl motif: Known for their biological activities, including anti-cancer properties.
Uniqueness
Nalpha-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)phenylalaninamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C25H32N2O5 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[1-oxo-3-phenyl-1-(3,4,5-trimethoxyanilino)propan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H32N2O5/c1-30-21-15-19(16-22(31-2)23(21)32-3)26-25(29)20(14-17-10-6-4-7-11-17)27-24(28)18-12-8-5-9-13-18/h4,6-7,10-11,15-16,18,20H,5,8-9,12-14H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
UTYLCRMOMNCDLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















